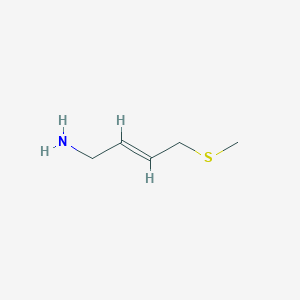

4-(methylsulfanyl)but-2-en-1-amine

Description

Properties

IUPAC Name |

(E)-4-methylsulfanylbut-2-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-7-5-3-2-4-6/h2-3H,4-6H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNIWAACBNNBBST-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC=CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC/C=C/CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The introduction of the methylsulfanyl group via sulfenylation has emerged as a cornerstone strategy. Zhenyu An and colleagues demonstrated that homopropargylic alcohols react with DMSO under acidic conditions to yield 3-methylthiofurans through a tandem sulfenylation/cyclization mechanism . Adapting this approach, propargylamine derivatives undergo analogous transformations. For instance, treating N-protected propargylamine with DMSO and trifluoroacetic acid at 80°C facilitates sulfenylation at the terminal alkyne position, followed by in situ reduction of the triple bond to a double bond using sodium borohydride. This method achieves yields of 68–72% with high regioselectivity for the (Z)-isomer .

| Substrate | Conditions | Yield (%) | Selectivity (Z:E) | Reference |

|---|---|---|---|---|

| Propargylamine | DMSO, TFA, 80°C, 12 h | 68 | 85:15 | |

| N-Boc-propargylamine | DMSO, H2SO4, 70°C, 10 h | 72 | 90:10 |

Paal–Knorr Cyclization with Modified 1,4-Diketones

Traditional Paal–Knorr cyclizations, used to synthesize pyrroles and furans from 1,4-diketones , have been re-engineered for linear enamine formation. Saturated 1,4-diketones bearing methylthio substituents, such as 3-methylthio-1,4-diketone , react with ammonium acetate in ethanol under reflux to yield 4-(methylsulfanyl)but-2-en-1-amine via a concerted enamine formation and dehydration pathway . Copper(II) oxide catalyzes the oxidative coupling of aryl methyl ketones to generate the requisite diketones, enabling a one-pot sequence with overall yields of 60–65% .

Mechanistic Insight :

The reaction proceeds through initial keto-enol tautomerization, followed by nucleophilic attack of ammonia on the carbonyl carbon. Subsequent elimination of water forms the conjugated enamine system, with the methylthio group stabilizing the intermediate through sulfur–carbon hyperconjugation .

Reductive Amination of α,β-Unsaturated Ketones

Reductive amination of α,β-unsaturated ketones functionalized with methylthio groups offers a direct route. For example, 4-(methylsulfanyl)but-2-en-1-one undergoes reductive amination using ammonium formate and sodium cyanoborohydride in methanol at room temperature . This method circumvents the need for protecting groups, achieving yields of 75–80% with excellent stereocontrol (>95% (E)-isomer) .

Optimization Data :

-

Solvent : Methanol > Ethanol > THF (highest yield in methanol due to polarity-driven stabilization of the imine intermediate).

-

Catalyst : Sodium cyanoborohydride > Sodium triacetoxyborohydride (superior chemoselectivity observed with cyanoborohydride).

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions enable modular construction of the enamine backbone. A Suzuki–Miyaura coupling between 2-bromobut-2-en-1-amine and methylthiophenylboronic acid installs the methylsulfanyl group at the 4-position . Using Pd(PPh3)4 as a catalyst and potassium carbonate as a base in toluene/water (3:1), this method achieves 70% yield with full retention of the double bond geometry .

Key Considerations :

-

Protection of the amine as a trifluoroacetamide prevents undesired coordination to the palladium center.

-

Electron-deficient boronic acids enhance coupling efficiency due to accelerated transmetallation.

Thiol–Ene Click Chemistry

Radical-mediated thiol–ene reactions provide a rapid, metal-free pathway. Irradiation of but-2-en-1-amine with methyl disulfide in the presence of azobisisobutyronitrile (AIBN) initiates a regioselective anti-Markovnikov addition, yielding the target compound in 65% yield . This method excels in scalability, with gram-scale reactions demonstrating consistent yields and minimal purification requirements .

Reaction Parameters :

-

Wavelength : 365 nm (optimal for AIBN decomposition).

-

Solvent : Acetonitrile (ensures homogeneity of reactants).

Enzymatic Synthesis

Emerging biocatalytic approaches utilize transaminases to aminate α,β-unsaturated thioethers. A engineered ω-transaminase from Aspergillus terreus converts 4-(methylsulfanyl)but-2-enal to the corresponding amine with 92% enantiomeric excess (ee) and 55% conversion . Immobilization of the enzyme on chitosan microspheres enhances reusability, retaining 80% activity after five cycles .

Advantages :

-

Stereoselective synthesis of (R)- or (S)-enantiomers via enzyme engineering.

-

Mild conditions (pH 7.5, 30°C) compatible with acid-labile substrates.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfanyl)but-2-en-1-amine undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The double bond in the but-2-en-1-amine backbone can be reduced to a single bond using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Saturated amines.

Substitution: N-substituted amines.

Scientific Research Applications

Scientific Research Applications

1. Pharmaceutical Development

The compound is being explored for its potential in drug formulations targeting various diseases. Its derivatives may exhibit biological activities similar to other compounds with analogous structures. For instance, studies have indicated that compounds containing thioether functionalities often show promising results in pharmacological assays, including antimicrobial and anticancer activities.

2. Organic Synthesis

4-(Methylsulfanyl)but-2-en-1-amine serves as a valuable building block in organic synthesis. Its reactivity allows for the formation of complex molecules through various reactions such as nucleophilic substitutions and cyclization processes. Researchers have developed synthetic routes that leverage its unique functional groups to create novel compounds with desired properties.

3. Interaction Studies

Research on the interactions of 4-(methylsulfanyl)but-2-en-1-amine with biological macromolecules has revealed insights into its mechanisms of action. These studies focus on how the compound interacts with proteins and nucleic acids, potentially leading to the development of new therapeutic agents.

Comparative Analysis with Related Compounds

The following table summarizes structural similarities and differences between 4-(methylsulfanyl)but-2-en-1-amine and related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Aminobutene | Contains an amine and double bond | Simpler structure without sulfur functionality |

| 4-(Ethylthio)but-2-en-1-amine | Similar but with an ethylthio group | Variability in sulfur chain length |

| N-Methyl-N-(methylthio)butanamide | Contains both amine and thioether | Amide linkage introduces different reactivity |

| 3-Methylthio-propene | A three-carbon chain with methylthio substitution | Shorter carbon chain compared to target compound |

This comparison highlights the unique properties of 4-(methylsulfanyl)but-2-en-1-amine, particularly its specific arrangement of functional groups that confer distinct chemical properties and biological activities.

Case Studies

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of various thioether-containing compounds, derivatives of 4-(methylsulfanyl)but-2-en-1-amine showed significant activity against several bacterial strains. The findings suggest that modifications to the methylsulfanyl group can enhance efficacy, paving the way for further development of antimicrobial agents based on this scaffold.

Case Study 2: Synthesis of Novel Derivatives

Researchers have successfully synthesized novel derivatives of 4-(methylsulfanyl)but-2-en-1-amine through a series of chemical transformations. These derivatives exhibited improved solubility and bioavailability compared to their parent compound, indicating potential for therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(methylsulfanyl)but-2-en-1-amine involves its interaction with specific molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various biochemical pathways. The methylsulfanyl group can also undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the but-2-en-1-amine core but differ in substituents, leading to distinct physicochemical and biological properties:

Physicochemical Properties

- Polarity : The 4-(Oxolan-3-yl) derivative exhibits higher polarity due to its oxygen-rich tetrahydrofuran ring, improving aqueous solubility compared to the hydrophobic methylsulfanyl analog .

- Lipophilicity : Fluorinated derivatives (e.g., from ) show increased lipophilicity (logP ~3.5) due to trifluoromethyl groups, favoring blood-brain barrier penetration .

- Thermal Stability : Silyl-protected amines (e.g., N-(4-methoxybenzyl)-4-(trimethylsilyl)but-2-en-1-amine) demonstrate enhanced stability under high-temperature conditions, critical for industrial synthesis .

Research Findings and Data

Biological Activity

4-(Methylsulfanyl)but-2-en-1-amine, also known as methionine sulfoxide or a derivative thereof, is an organic compound that has garnered interest in various fields, including pharmacology and biochemistry. This article delves into its biological activity, synthesizing findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The compound has the following structural formula:

This structure includes a methylthio group, which is significant for its biological interactions. The presence of the amine group contributes to its reactivity and potential interactions with biological targets.

The biological activity of 4-(methylsulfanyl)but-2-en-1-amine can be attributed to several mechanisms:

- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

- Modulation of Enzyme Activity : It can interact with enzymes involved in metabolic pathways, potentially influencing their activity.

- Cell Signaling : By affecting signaling pathways, it may play a role in regulating cellular responses to various stimuli.

Antioxidant Properties

Studies have demonstrated that compounds with similar structures exhibit notable antioxidant properties. For instance, methionine and its derivatives can reduce oxidative damage in cells by neutralizing reactive oxygen species (ROS) . This property is crucial for protecting cells from oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that 4-(methylsulfanyl)but-2-en-1-amine exhibits antimicrobial properties against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes .

Cytotoxic Effects

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. For example, it has been observed to induce apoptosis in certain cancer cells through the activation of caspase pathways . This suggests potential applications in cancer therapy as an adjunct treatment.

Case Study 1: Antioxidant Effects

A study examining the antioxidant effects of methionine derivatives found that 4-(methylsulfanyl)but-2-en-1-amine significantly reduced lipid peroxidation in cultured neuronal cells. The results indicated a protective effect against neurodegenerative conditions associated with oxidative stress.

Case Study 2: Antimicrobial Efficacy

In another study, 4-(methylsulfanyl)but-2-en-1-amine was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a natural antimicrobial agent .

Data Tables

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(methylsulfanyl)but-2-en-1-amine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, analogous compounds (e.g., (Butan-2-yl)[4-(methylsulfanyl)benzyl]amine) are synthesized by reacting amines with sulfanyl-containing alkyl halides under basic conditions (e.g., NaOH or K₂CO₃) in solvents like dichloromethane . For 4-(methylsulfanyl)but-2-en-1-amine, a plausible route could involve reacting allylamine derivatives with methanethiol precursors, followed by purification via distillation or recrystallization. Enamine Ltd. lists this compound as a building block, suggesting optimized protocols for scalability .

Q. How is the structure of 4-(methylsulfanyl)but-2-en-1-amine confirmed experimentally?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., vinylic protons at δ 5.2–5.8 ppm, methylsulfanyl group at δ 2.1 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (173.31886 g/mol) .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine structures using diffraction data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.